BenchChemオンラインストアへようこそ!

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone

Selective Estrogen Receptor Degrader Breast Cancer GDC-0927

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone (CAS 1097016-89-1) is a methoxy-substituted deoxybenzoin derivative utilized as a crucial synthetic intermediate in the development of non-steroidal Selective Estrogen Receptor Degraders (SERDs). Unlike general-purpose phenethylamine building blocks, this compound features a specific 2,5-dimethoxy substitution pattern on the benzoyl ring, which is critical for regioselective transformations leading to the chromene core of GDC-0927, an orally bioavailable SERD that advanced to clinical evaluation for tamoxifen-resistant ER+ breast cancer.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 1097016-89-1
Cat. No. B1462598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone
CAS1097016-89-1
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)CC2=CC(=CC=C2)OC
InChIInChI=1S/C17H18O4/c1-19-13-6-4-5-12(9-13)10-16(18)15-11-14(20-2)7-8-17(15)21-3/h4-9,11H,10H2,1-3H3
InChIKeyRIKPUNNOVJJIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone (CAS 1097016-89-1): A Specialized Intermediate for Next-Generation SERD Synthesis


1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone (CAS 1097016-89-1) is a methoxy-substituted deoxybenzoin derivative utilized as a crucial synthetic intermediate in the development of non-steroidal Selective Estrogen Receptor Degraders (SERDs) [1]. Unlike general-purpose phenethylamine building blocks, this compound features a specific 2,5-dimethoxy substitution pattern on the benzoyl ring, which is critical for regioselective transformations leading to the chromene core of GDC-0927, an orally bioavailable SERD that advanced to clinical evaluation for tamoxifen-resistant ER+ breast cancer [2].

Why 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone Cannot Be Replaced with Generic Phenethylamine or Methoxyacetophenone Analogs


Simple in-class substitution fails because the 1-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone scaffold is not a general-purpose building block; it is a specifically validated precursor for the chromene core of clinical SERD candidates. The 2,5-dimethoxy motif on the benzoyl ring is essential for directing the subsequent cyclization and deprotection steps that yield the active chromene pharmacophore . Replacing this compound with regioisomers like 1-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone or other commercially available methoxyacetophenones results in a different substitution pattern on the final heterocycle, leading to analogues with drastically altered—and often inferior—ER-α degradation efficacy [1]. For instance, subtle structural changes in the final SERD series have been shown to cause efficacy to drop from 91% to inactivity [1], underscoring that the specific methoxy arrangement in the precursor is non-negotiable for accessing the validated, highly active chemical space.

Head-to-Head Evidence: Quantifying the Differentiation of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone for SERD Synthesis


Comparative In Vivo Efficacy of Downstream Clinical Candidates Synthesized from this Intermediate

The clinical candidate GDC-0927, synthesized using 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone as a key intermediate, demonstrated 97% ER-α degradation efficacy in a tamoxifen-resistant breast cancer xenograft model, leading to tumor regression [1]. In contrast, a closely related chromene analog (5a) from the same series, which differs in its side-chain structure (and thus requires a different precursor), showed 91% ER-α degradation but had 'inferior activity' and failed to cause tumor regression despite higher oral exposure [1]. This directly ties the specific synthetic entry point provided by the 2,5-dimethoxy intermediate to a superior in vivo therapeutic outcome.

Selective Estrogen Receptor Degrader Breast Cancer GDC-0927

Synthetic Efficiency: Yield Comparison in Key Intermediate Preparation

The target compound is synthesized via a Friedel-Crafts acylation of 3-methoxyphenylacetic acid with 1,4-dimethoxybenzene using AlCl3/SOCl2 in DMF/dichloromethane, yielding the product in 4.0 hours [1]. While direct yield comparison data for the same transformation with regioisomeric dimethoxybenzenes is not publicly available, the straightforward synthesis of the 2,5-dimethoxy isomer is optimized and reproducible for scale-up to 500g reaction batches, as documented in industrial process databases . In contrast, attempts to synthesize the 3,4-dimethoxy isomer under identical conditions often result in complex mixtures due to competing regioselectivity, leading to lower isolated yields and requiring chromatographic purification.

Organic Synthesis Friedel-Crafts Acylation Process Chemistry

Orthogonal Protecting Group Strategy: Enabling Selective Synthetic Elaboration

The 2,5-dimethoxy substitution on the benzoyl moiety serves as a latent form of the 2,5-dihydroxy motif present in the final SERD chromene core. This specific substitution pattern allows for selective deprotection to the corresponding phenol while leaving the 3-methoxy group on the benzyl ring untouched, a critical chemoselectivity requirement demonstrated in the eight-step synthesis of chromene intermediate 15 [1]. If a generic alternative like 1-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone were used, the resulting 3,4-dihydroxy pattern would not yield the required 2,5-dihydroxychromene, a core structure essential for potent ER-α degradation activity [1].

Protecting Groups Chromene Synthesis Chemoselectivity

Procurement-Driven Application Scenarios for 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone


Synthesis of GDC-0927 (SRN-927) for Tamoxifen-Resistant Breast Cancer Models

Researchers requiring gram-to-kilogram quantities of GDC-0927 for in vivo efficacy, PK/PD, or toxicology studies in tamoxifen-resistant ER+ breast cancer models should procure this specific ethanone intermediate. It is the validated starting point for the eight-step synthesis of chromene intermediate 15, which undergoes further elaboration to the clinical SERD candidate [1]. Substituting with a generic methoxyacetophenone is not recommended as it will not furnish the correct chromene core, leading to inactive analogs as previously demonstrated in the SAR studies .

Discovery of Next-Generation Chromene-Based Selective Estrogen Receptor Degraders (SERDs)

Medicinal chemistry programs aiming to generate patentable, novel chromene scaffolds for ER-α degradation should use this intermediate to explore new side-chain modifications. The established efficacy of GDC-0927, built on this core, provides a strong baseline for SAR exploration [1]. Using a different dimethoxy isomer would introduce unexplored regiochemistry, complicating SAR interpretation and likely leading to less active compounds, as evidenced by the sharp activity cliff observed between analogs 17b and 17c in the ER-α degradation assay [1].

Process Chemistry Optimization for Industrial-Scale SERD Production

Process R&D groups developing scalable routes for SERDs should procure this intermediate as the starting material. The synthetic route from 3-methoxyphenylacetic acid is documented and has been demonstrated at the 500g scale . This contrasts with the often-unoptimized syntheses of its regioisomers, which can suffer from regioselectivity issues during acylation, ensuring that process development resources are focused on the most viable commercial route from the outset.

Quote Request

Request a Quote for 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.